molecular formula C17H21N5O3 B6112455 N-{[(4-methoxy-6-methylquinazolin-2-yl)imino](propanamido)methyl}propanamide CAS No. 5865-71-4

N-{[(4-methoxy-6-methylquinazolin-2-yl)imino](propanamido)methyl}propanamide

Cat. No.: B6112455
CAS No.: 5865-71-4
M. Wt: 343.4 g/mol
InChI Key: KQSOXBCFRORILN-UHFFFAOYSA-N
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Description

N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide is a synthetic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by functionalization to introduce the methoxy and methyl groups, and finally, the attachment of the propanamido and propanamide moieties.

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of Propanamido and Propanamide Moieties: The final step involves the coupling of the quinazoline derivative with propanamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation using halogens or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have shown that it binds to the active sites of these enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple targets and pathways simultaneously enhances its therapeutic potential and reduces the likelihood of resistance development.

Properties

IUPAC Name

N-[N'-(4-methoxy-6-methylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-5-13(23)19-17(20-14(24)6-2)22-16-18-12-8-7-10(3)9-11(12)15(21-16)25-4/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSOXBCFRORILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=NC1=NC2=C(C=C(C=C2)C)C(=N1)OC)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408628
Record name STK016511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5865-71-4
Record name STK016511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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